molecular formula C13H15F2N3O3 B7354180 methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate

methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate

カタログ番号 B7354180
分子量: 299.27 g/mol
InChIキー: UZVZQTCMEWAIRB-PHIMTYICSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a crucial role in the DNA damage response pathway, which is responsible for maintaining the integrity of the genetic material. The inhibition of CHK1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.

作用機序

CHK1 is a kinase enzyme that is activated in response to DNA damage. CHK1 phosphorylates and inactivates the cell division cycle 25 (CDC25) phosphatase, which is responsible for activating the cyclin-dependent kinases (CDKs) that drive cell cycle progression. Inhibition of CHK1 by methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate results in the activation of CDC25 and CDKs, leading to premature entry into mitosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the repair of DNA damage, leading to the accumulation of DNA damage and cell death. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.

実験室実験の利点と制限

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has several advantages for lab experiments. It is highly selective for CHK1, which reduces off-target effects. It has also been shown to have a favorable toxicity profile in preclinical and clinical studies. However, this compound has some limitations, including its poor solubility and bioavailability, which may limit its efficacy in vivo.

将来の方向性

There are several future directions for the research and development of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate. One direction is the identification of biomarkers that can predict the response to this compound. Another direction is the development of combination therapies that can enhance the efficacy of this compound. In addition, the optimization of the pharmacokinetic properties of this compound may improve its efficacy in vivo. Finally, the development of CHK1 inhibitors with improved selectivity and potency may further enhance the therapeutic potential of this class of compounds.

合成法

The synthesis of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate involves several steps starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminophenol using tert-butyloxycarbonyl (Boc) to form Boc-3-aminophenol. This is followed by the reaction of Boc-3-aminophenol with (3S,4R)-3,4-difluoropyrrolidine-1-carboxylic acid to form Boc-protected this compound. The final step involves the removal of the Boc protecting group using trifluoroacetic acid to yield this compound.

科学的研究の応用

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy in various types of cancer, including lung, breast, ovarian, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to poly (ADP-ribose) polymerase (PARP) inhibitors, which are used for the treatment of BRCA-mutated cancers.

特性

IUPAC Name

methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c1-21-13(20)17-9-4-2-3-8(5-9)16-12(19)18-6-10(14)11(15)7-18/h2-5,10-11H,6-7H2,1H3,(H,16,19)(H,17,20)/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVZQTCMEWAIRB-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)NC(=O)N2CC(C(C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC1=CC=CC(=C1)NC(=O)N2C[C@H]([C@H](C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。